molecular formula C16H11ClN2O2S2 B2807193 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole CAS No. 868214-38-4

5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2807193
CAS RN: 868214-38-4
M. Wt: 362.85
InChI Key: NXQMCDKMHWMAFT-UHFFFAOYSA-N
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Description

5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H11ClN2O2S2 and its molecular weight is 362.85. The purity is usually 95%.
The exact mass of the compound 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

A series of bis-pyrazolyl-thiazoles, including those incorporating the thiophene moiety, were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results showcased promising activities of certain compounds, indicating the potential anticancer properties of these compounds (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. One particular compound significantly reduced immobility time in force swimming and tail suspension tests, suggesting its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Hybrid compounds containing pyrazole, thiophene, and aurones demonstrated promising antimicrobial activity against certain fungal and bacterial strains, highlighting their potential in antimicrobial applications (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Structural and Computational Analysis

Several studies have been focused on the synthesis and structural characterization of various pyrazoline derivatives, including those with thiophene-2-yl groups. These studies often involve advanced techniques such as X-ray diffraction, Hirshfeld surface analysis, and molecular docking studies, contributing to our understanding of the molecular structures and potential applications of these compounds (Uzun, 2022; Loh et al., 2013; Prabhuswamy et al., 2016).

Optoelectronic Applications

Novel heterocyclic compounds, including those with thiophene and pyrazole units, have been synthesized and characterized for their potential use in opto-electronic applications. The materials exhibited promising optical properties, indicating their potential for use in optoelectronic devices (Ramkumar & Kannan, 2015).

Photoactivated Cytotoxicity

Novel pyrazoline derivatives have been synthesized and evaluated for their photoactivated cytotoxicity, showing enhanced inhibitory activities under UV-A light irradiation. These compounds may serve as potential candidates for new photoactivated pesticides (Luo, Liu, & Yang, 2014).

properties

IUPAC Name

[3-(5-chlorofuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S2/c17-15-6-5-12(21-15)11-9-10(13-3-1-7-22-13)18-19(11)16(20)14-4-2-8-23-14/h1-8,11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMCDKMHWMAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=C(O4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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